molecular formula C21H13FO5S B11402481 2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate

Cat. No.: B11402481
M. Wt: 396.4 g/mol
InChI Key: CMZRWVQDYKGKIR-UHFFFAOYSA-N
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Description

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by its unique structure, which includes a benzoxathiole core with phenyl and fluorophenoxy acetate substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE typically involves multi-step organic reactions One common approach is the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxathiole coreThe reaction conditions often require the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxathiole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides or amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the benzoxathiole core.

Scientific Research Applications

2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression, while in material science, it may act as a catalyst or stabilizer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-FLUOROPHENOXY)ACETATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenoxy acetate group, in particular, enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H13FO5S

Molecular Weight

396.4 g/mol

IUPAC Name

(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-fluorophenoxy)acetate

InChI

InChI=1S/C21H13FO5S/c22-14-6-8-15(9-7-14)25-12-19(23)26-16-10-17(13-4-2-1-3-5-13)20-18(11-16)28-21(24)27-20/h1-11H,12H2

InChI Key

CMZRWVQDYKGKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3

Origin of Product

United States

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